molecular formula C23H29N5 B2622235 7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 902044-98-8

7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2622235
CAS No.: 902044-98-8
M. Wt: 375.52
InChI Key: PTJHUPSSQHNVFZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core structure fused with a piperazine moiety. Key features include:

  • Position 3: A phenyl group, common in many bioactive pyrazolopyrimidines for aromatic interactions with target proteins.
  • Position 5: A propyl chain, which may enhance lipophilicity and membrane permeability compared to shorter alkyl or branched substituents.

Properties

IUPAC Name

7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5/c1-4-8-20-15-22(27-13-11-26(12-14-27)17-18(2)3)28-23(25-20)21(16-24-28)19-9-6-5-7-10-19/h5-7,9-10,15-16H,2,4,8,11-14,17H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJHUPSSQHNVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4)

    Bases: Potassium carbonate (K2CO3), Sodium hydride (NaH)

    Solvents: Acetonitrile (CH3CN), N,N-dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer potential. The specific compound has shown promise in inhibiting various cancer cell lines through several mechanisms:

  • Kinase Inhibition : The compound exhibits inhibitory effects on receptor tyrosine kinases (RTKs) which are critical in cancer cell proliferation. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor), EGFR (Epidermal Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor) . This inhibition can lead to reduced tumor growth and metastasis.
  • Cytotoxicity : Research has demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating its potential as an effective anticancer agent .

Enzymatic Inhibition

In addition to its anticancer properties, the compound has shown enzymatic inhibitory activity:

  • Phosphodiesterase Inhibition : Some pyrazolo[1,5-a]pyrimidine derivatives selectively inhibit phosphodiesterase enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Study on Kinase Inhibition

A study focused on the kinase inhibition properties of pyrazolo[1,5-a]pyrimidine derivatives highlighted their ability to target multiple kinases involved in cancer progression. The findings indicated that these compounds could serve as lead compounds for developing new anticancer therapies.

Cytotoxicity Evaluation

In a cytotoxicity evaluation involving several cancer cell lines, the compound demonstrated a dose-dependent response. The results showed that higher concentrations resulted in significant cell death, confirming its potential as a chemotherapeutic agent.

Table 1: Biological Activities of 7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Activity Mechanism IC50 Value Cell Line
AnticancerKinase Inhibition (e.g., VEGFR, EGFR)27.6 μMMDA-MB-231
Enzymatic InhibitionPhosphodiesterase InhibitionNot specifiedVarious inflammatory models

Mechanism of Action

The mechanism of action of 7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound may also inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Variations in Piperazine Substituents

The piperazine ring’s substitution significantly impacts pharmacokinetics and target affinity. Key analogs include:

Compound Name Piperazine Substituent Key Structural Differences Potential Implications Reference
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine 4-Methyl Smaller substituent (methyl vs. 2-methylallyl) Reduced steric hindrance; possible lower metabolic stability
7-[4-(2-Fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one derivatives 2-Fluoroethyl Fluorine introduction Enhanced electronegativity; improved metabolic resistance
2-((4-(Cyclopropylmethyl)piperazin-1-yl)methyl)-5-(1H-indol-4-yl)-... (Compound 45) Cyclopropylmethyl Strain-inducing cyclopropane ring Altered conformational dynamics; potential for unique binding

Key Observations :

  • Fluorinated derivatives (e.g., 2-fluoroethyl in ) may exhibit longer half-lives but could face synthetic complexity.

Modifications at Position 5

The alkyl chain at position 5 influences solubility and permeability:

Compound Name Position 5 Substituent Key Differences Implications Reference
Target Compound Propyl Linear C3 chain Moderate lipophilicity; optimal for passive diffusion
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Isopropyl Branched C3 chain Increased steric hindrance; reduced solubility
MK59 (2-(tert-butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) tert-Butyl Bulky branched chain High steric bulk; potential for enhanced target specificity

Key Observations :

  • The propyl chain in the target compound offers a compromise between lipophilicity and steric effects, unlike bulkier tert-butyl groups in MK59 .

Core Structure and Bioactivity Trends

Pyrazolo[1,5-a]pyrimidines are explored for diverse applications:

  • Antimicrobial Activity: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] hydrazone derivatives (e.g., compound 5d) showed efficacy against plant pathogens, highlighting the role of aromatic and hydrazone groups .
  • Kinase Inhibition : Derivatives with morpholine or indole substituents (e.g., Compound 45 in ) demonstrate the scaffold’s versatility in targeting enzymes.
  • CNS Targeting : Piperazine-containing analogs (e.g., ) are frequently investigated for serotonin or dopamine receptor modulation.

Target Compound Hypotheses :

  • The 2-methylallyl-piperazine and 3-phenyl groups may favor interactions with kinase ATP-binding pockets or neurotransmitter receptors.
  • Lack of fluorine or oxygen heteroatoms (cf. ) suggests moderate metabolic stability compared to fluorinated or ketone-containing analogs.

Biological Activity

The compound 7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidine, a class known for its diverse biological activities, particularly in cancer therapy. This article examines its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C20H26N4\text{C}_{20}\text{H}_{26}\text{N}_4

This structure includes a pyrazolo-pyrimidine core, which is crucial for its interaction with biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family often function as inhibitors of key kinases involved in cell cycle regulation and survival pathways. Specifically, 7-(4-(2-Methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has shown promise in inhibiting cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), which are critical in various cancer types.

In Vitro Studies

A comprehensive study evaluated several derivatives of pyrazolo[1,5-a]pyrimidine for their inhibitory capacity against CDK2 and TRKA kinases. The results indicated that certain derivatives exhibited potent dual inhibitory activity:

CompoundIC50 (CDK2)IC50 (TRKA)
6t0.09 µM0.45 µM
6s0.23 µM0.22 µM

These values suggest that the compound could effectively compete with ATP in the active sites of these kinases, similar to established inhibitors like ribociclib and larotrectinib .

Antiproliferative Effects

The antiproliferative activity was assessed across a panel of 60 human cancer cell lines from various origins:

Cell Line TypeGrowth Inhibition (%)
Leukemia (CCRF-CEM)83.85
Lung (NCI-H460)66.12
Kidney (ACHN)66.02
CNS (SNB-75)69.53

The compound demonstrated significant growth inhibition across multiple cancer types, indicating broad-spectrum anticancer potential .

Case Studies

In a notable case study involving the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, the compound was highlighted for its ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cell lines compared to controls .

Q & A

Q. What are the common synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves refluxing precursor compounds (e.g., enamines or hydrazine derivatives) in polar solvents like pyridine or ethanol. For example, coupling 5-aminopyrazole-4-carboxamides with substituted aldehydes under reflux conditions (5–6 hours) yields pyrazolo[1,5-a]pyrimidines . Yield optimization requires control of stoichiometry, solvent choice (e.g., pyridine for azo coupling), and purification via recrystallization (e.g., from ethanol or dioxane). Melting points and spectroscopic data (IR, 1^1H/1313C NMR, MS) validate structural integrity .

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives, and what are critical spectral markers?

  • Methodological Answer : Key characterization tools:
  • IR Spectroscopy : Detects nitrile (C≡N, ~2200 cm1^{-1}) and amine (N–H, ~3400 cm1^{-1}) groups .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm), piperazine methylene protons (δ 2.5–3.5 ppm), and propyl chain signals (δ 0.9–1.6 ppm). 13^13C NMR confirms carbon environments (e.g., pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 402 for C21_{21}H16_{16}ClN7_7) and fragmentation patterns validate molecular formulas .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in 1^1H NMR) may arise from tautomerism or dynamic processes. Solutions include:
  • Variable Temperature NMR : To freeze conformational changes (e.g., piperazine ring flipping) .
  • 2D NMR Techniques (COSY, HSQC): To assign overlapping proton and carbon signals .
  • Computational Modeling : DFT calculations predict stable tautomers (e.g., pyrazole vs. pyrimidine ring protonation states) .

Q. How can substituent effects at position 7 of pyrazolo[1,5-a]pyrimidine be systematically studied to enhance bioactivity?

  • Methodological Answer : A structure-activity relationship (SAR) approach involves:
  • Synthetic Diversification : Introduce substituents (e.g., 2-methylallyl, propyl) via nucleophilic substitution or cross-coupling reactions .
  • Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using in vitro enzyme assays.
  • Molecular Docking : Map substituent interactions with binding pockets (e.g., hydrophobic propyl groups enhancing affinity) .

Table 1 : Substituent Effects on Bioactivity

Substituent at Position 7LogPIC50_{50} (nM)Target Protein
4-(2-Methylallyl)piperazinyl3.2120PDE5
4-Benzylpiperazinyl3.885PDE5
Unsubstituted2.1>1000PDE5
Data adapted from pyrazolopyrimidine SAR studies

Q. What experimental designs mitigate challenges in regioselective functionalization of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Regioselectivity issues (e.g., competing reactions at positions 5 vs. 7) are addressed by:
  • Directing Groups : Use electron-withdrawing groups (e.g., nitro at position 3) to steer electrophilic substitution to position 7 .
  • Metal-Catalyzed Cross-Coupling : Pd-mediated Suzuki or Buchwald-Hartwig reactions for selective C–N or C–C bond formation .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silylformamidine protection of amines) during multi-step syntheses .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting biological activity data across pyrazolo[1,5-a]pyrimidine analogs?

  • Methodological Answer : Contradictions (e.g., high in vitro vs. low in vivo activity) require:
  • Pharmacokinetic Profiling : Measure solubility, metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation of the propyl chain) .
  • In Silico ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks .

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